Cas no 2137712-22-0 (1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine)

1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine
- 2137712-22-0
- EN300-1110310
- 1-[(dimethyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine
-
- Inchi: 1S/C9H12N4S/c1-6-8(14-7(2)11-6)5-13-4-3-9(10)12-13/h3-4H,5H2,1-2H3,(H2,10,12)
- InChI Key: VMXVNVPUTWDQPF-UHFFFAOYSA-N
- SMILES: S1C(C)=NC(C)=C1CN1C=CC(N)=N1
Computed Properties
- Exact Mass: 208.07826757g/mol
- Monoisotopic Mass: 208.07826757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85Ų
- XLogP3: 1.3
1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1110310-0.1g |
1-[(dimethyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine |
2137712-22-0 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
Enamine | EN300-1110310-2.5g |
1-[(dimethyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine |
2137712-22-0 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1110310-1.0g |
1-[(dimethyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine |
2137712-22-0 | 1g |
$1299.0 | 2023-06-10 | ||
Enamine | EN300-1110310-10.0g |
1-[(dimethyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine |
2137712-22-0 | 10g |
$5590.0 | 2023-06-10 | ||
Enamine | EN300-1110310-0.25g |
1-[(dimethyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine |
2137712-22-0 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
Enamine | EN300-1110310-0.05g |
1-[(dimethyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine |
2137712-22-0 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1110310-1g |
1-[(dimethyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine |
2137712-22-0 | 95% | 1g |
$986.0 | 2023-10-27 | |
Enamine | EN300-1110310-5.0g |
1-[(dimethyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine |
2137712-22-0 | 5g |
$3770.0 | 2023-06-10 | ||
Enamine | EN300-1110310-10g |
1-[(dimethyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine |
2137712-22-0 | 95% | 10g |
$4236.0 | 2023-10-27 | |
Enamine | EN300-1110310-0.5g |
1-[(dimethyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine |
2137712-22-0 | 95% | 0.5g |
$946.0 | 2023-10-27 |
1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine Related Literature
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
Additional information on 1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine
1-(Dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine: A Promising Compound in Medicinal Chemistry
1-(Dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine (CAS No. 2137712-22-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
The chemical structure of 1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine is characterized by a pyrazole ring substituted with a thiazole moiety. The presence of the thiazole ring, particularly the dimethyl substitution at the 5-position, imparts significant stability and bioavailability to the molecule. This structural configuration has been shown to enhance the compound's ability to interact with various biological targets, making it a promising candidate for drug development.
Recent studies have highlighted the potential of 1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine in several therapeutic areas. One notable application is in the treatment of inflammatory diseases. In vitro and in vivo experiments have demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine could be a valuable addition to the arsenal of anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine has also shown promise in cancer research. Studies have indicated that this compound can selectively inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, it has been effective against breast cancer and colorectal cancer cells. The mechanism of action involves targeting key signaling pathways such as PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer cells.
In addition to its direct therapeutic effects, 1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine has been explored for its potential as a lead compound in drug discovery. Its structural flexibility allows for easy modification and optimization through medicinal chemistry approaches. Researchers have synthesized various derivatives of this compound to enhance its potency and selectivity for specific targets. These efforts have led to the identification of several promising candidates with improved pharmacological profiles.
The pharmacokinetic properties of 1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine have also been extensively studied. Preclinical data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound is well-absorbed orally and exhibits good bioavailability. It also shows low toxicity in animal models, which is a crucial factor for its potential clinical translation.
To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of 1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amnine. Early results from phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 1-(dimethyl-1,3-thiazol-5-yL)methyi-lH-pyrazoL--amine (CAS No. 2137712--22--0) represents a promising candidate in medicinal chemistry with a wide range of potential applications. Its unique structural features and favorable pharmacological properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic benefits, this compound holds great promise for addressing unmet medical needs in various disease areas.
2137712-22-0 (1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine) Related Products
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)



